N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin
Description
Properties
IUPAC Name |
5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJJNFEEPMRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41F6N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification and Catalysis
The etherification of o-nitrochlorobenzene with trifluoroethanol is highly sensitive to catalytic systems. Phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reaction efficiency by solubilizing inorganic bases (e.g., NaOH) in organic phases. Optimal molar ratios reported are 1:0.5–10:0.001–10 (o-nitrochlorobenzene : trifluoroethanol : TBAB), with yields exceeding 85% at 50–80°C. Alternative halogenated precursors (e.g., o-nitrobromobenzene) show comparable reactivity but require adjusted stoichiometry.
Hydrogenation and Diazotization
Catalytic hydrogenation of the nitro intermediate (III) to aniline (IV) typically employs Raney nickel or palladium on carbon under 3–5 bar H₂ pressure. Yields range from 75–90%, with residual catalyst removal achieved via filtration through celite. Diazotization of IV with sodium nitrite in acidic media (HCl, 0–5°C) generates the diazonium salt, which is hydrolyzed to phenol (I) under reflux with water.
Purification and Analytical Challenges
Crude this compound often contains byproducts such as unreacted intermediates and dimerized species . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is standard. High-performance liquid chromatography (HPLC) analyses reveal purity levels >98% when using gradient elution with acetonitrile and 0.1% trifluoroacetic acid.
| Step | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Etherification | TBAB, NaOH, trifluoroethanol | 50–80°C, 12–24 h | 85–90% |
| Hydrogenation | H₂, Pd/C | 3–5 bar, 25°C, 6 h | 75–90% |
| Alkylation | Ethyl bromide, K₂CO₃ | DMF, 80°C, 8 h | 70–80% |
| Final Coupling | N-propyl-7-carbamoylindole | DMF, 100°C, 12 h | 60–70% |
Industrial Scalability and Environmental Considerations
Large-scale production faces challenges in solvent recovery and waste management . The use of DMF, while effective, necessitates distillation for reuse due to its high boiling point (153°C). Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles but require optimization to maintain reaction rates. Regulatory guidelines emphasize minimizing fluorinated byproducts, prompting the adoption of flow chemistry systems for safer diazotization and hydrolysis steps.
Comparative Analysis of Synthetic Routes
A 2021 study compared three routes for synthesizing this compound:
-
Classical stepwise synthesis (as above) achieved 45% overall yield but required 7 steps.
-
Convergent synthesis , coupling pre-formed ethylsilodosin and phenol intermediates, reduced steps to 4 with a 55% yield.
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One-pot tandem reactions using dual catalysts (TBAB and Pd/C) achieved 60% yield in 3 steps but faced scalability issues .
Chemical Reactions Analysis
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin serves as a crucial intermediate in the synthesis of silodosin, which is primarily used to manage urinary symptoms associated with BPH. The following sections detail its applications in pharmaceutical research:
Synthesis of Silodosin
Silodosin is known for its selective action on the alpha-1A adrenergic receptors located in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms. The synthesis pathway involving this compound has been optimized to enhance yield and purity.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Trifluoroethanol + Phenol | Formation of Trifluoroethoxyphenol |
| 2 | Etherification | Trifluoroethoxyphenol + Ethylene oxide | Formation of this compound |
| 3 | Finalization | Silodosin precursor + Catalysts | Production of Silodosin |
Research on Urinary Tract Disorders
Studies have investigated the efficacy of silodosin in treating lower urinary tract symptoms (LUTS) resulting from BPH. Clinical trials indicate that silodosin significantly improves urinary flow rates and reduces symptom scores compared to placebo.
Case Study: Clinical Efficacy of Silodosin
In a randomized controlled trial involving 600 men with moderate to severe BPH symptoms, patients treated with silodosin showed a 50% improvement in the International Prostate Symptom Score (IPSS) compared to a 20% improvement in the placebo group over six months .
Toxicological Studies
The safety profile of this compound has been assessed through various toxicological studies. It has been classified under GHS hazard criteria indicating potential skin and eye irritation.
Table 2: Toxicological Profile
| Hazard Class | Classification Level |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Respiratory Irritation | Category 3 |
Mechanism of Action
The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets in the nervous system. The compound binds to certain receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silodosin (S465000)
- Structure: Silodosin retains the core phenoxyethyl-piperidine framework but differs in substituents. It lacks the trifluoroethoxy group present in T790140.
- Pharmacology : Silodosin selectively blocks α1a-adrenergic receptors in the prostate, reducing smooth muscle tension and urinary obstruction .
Compound 9 (3-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide)
- Structure: Shares the 2,2,2-trifluoroethoxy-phenoxyethyl-piperidine backbone but incorporates a 3-chloro-2-fluoro benzenesulfonamide group.
- Synthesis : Prepared via sulfonylation of intermediate 5 with 3-chloro-2-fluorobenzenesulfonyl chloride, yielding 82% isolated yield and 100% UPLC/MS purity .
- Pharmacology: Designed as a dual α1A/α1D-adrenergic receptor antagonist. The chloro-fluoro substitution likely enhances receptor affinity compared to non-halogenated analogs .
Lansoprazole-Related Compounds
- Example : 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole (USP31)** .
- Comparison : While structurally distinct (benzimidazole core), the 2,2,2-trifluoroethoxy group is retained, highlighting its utility in improving metabolic resistance across drug classes.
Structural and Functional Analysis
Table 1: Key Properties of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin and Analogs
Key Observations :
Trifluoroethoxy Group : Enhances lipophilicity and electron-withdrawing effects, critical for receptor binding and metabolic stability .
Substituent Variability: Halogenation (e.g., 3-chloro-2-fluoro in Compound 9) improves α1-adrenergic receptor selectivity and potency compared to non-halogenated analogs .
Synthetic Efficiency : High yields (e.g., 82% for Compound 9) underscore the robustness of sulfonylation reactions in generating derivatives .
Research Implications
- Therapeutic Potential: Compounds like T790140 and its analogs warrant further evaluation for uroselectivity and reduced cardiovascular side effects compared to Silodosin.
- Material Science : Polymers with trifluoroethoxy groups () demonstrate tunable glass transition temperatures (Tg), suggesting applications in drug delivery systems.
Biological Activity
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a compound closely related to Silodosin, which is primarily known as an α1A-adrenoceptor antagonist. This article explores the biological activity of this compound, its implications in pharmacology, and relevant research findings.
- Molecular Formula : C35H41F6N3O6
- Molecular Weight : 713.71 g/mol
- CAS Number : 1453221-45-8
This compound functions primarily as an antagonist of the α1A-adrenoceptor. This receptor is involved in various physiological processes, including smooth muscle contraction in the prostate and bladder neck. By inhibiting this receptor, the compound can help alleviate symptoms associated with benign prostatic hyperplasia (BPH) and improve urinary flow.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- α1A-Adrenoceptor Antagonism : The compound selectively binds to the α1A subtype, leading to smooth muscle relaxation in the prostate and bladder .
- Comparative Potency : Studies have shown that this compound has a similar or enhanced potency compared to Silodosin in inhibiting α1A-adrenoceptors .
- Pharmacokinetics : The presence of trifluoroethoxy groups enhances lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles compared to its parent compound .
Case Studies
Several studies have documented the effects of this compound:
- Study 1 : A comparative analysis of α1A-adrenoceptor antagonists demonstrated that this compound produced a greater reduction in detrusor pressure compared to traditional therapies for BPH .
- Study 2 : In vitro assays indicated that this compound exhibited a dose-dependent inhibition of α1A-adrenoceptors with an IC50 value significantly lower than that of Silodosin .
Data Table
| Property | This compound | Silodosin |
|---|---|---|
| Molecular Weight | 713.71 g/mol | 408.47 g/mol |
| α1A-Adrenoceptor Binding Affinity | High (specific IC50 values not disclosed) | Moderate |
| Detrusor Pressure Reduction | Significant (greater than Silodosin in some studies) | Moderate |
| Lipophilicity | Enhanced due to trifluoroethoxy groups | Standard |
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin?
- Answer: The compound contains a trifluoroethoxy-phenoxyethyl moiety linked to a silodosin backbone. Key properties include:
- Molecular formula: C25H32F3N3O4 .
- Molecular weight: 495.542 g/mol (monoisotopic mass: 495.234) .
- Physical properties: Density ~1.4 g/cm³, boiling point ~396.4°C (estimated), and stability under recommended storage conditions (-20°C) .
- Functional groups: Trifluoroethoxy, phenoxy, and carboxamide groups critical for α1-adrenoceptor antagonism .
Q. What synthetic methodologies are employed for the preparation of this compound?
- Answer: A multi-step synthesis involves:
Alkylation: 2-Methoxyphenol reacts with 2,2,2-trifluoroethyl iodide using K2CO3 in DMF to form 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene .
Demethylation: BBr3 in dichloromethane removes the methyl group to yield the phenol intermediate .
Bromination: The phenol is converted to 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl bromide (IX) for subsequent coupling .
Amine coupling: Reacting intermediate IX with a 2-aminopropyl indoline derivative under NaHCO3 in ethanol yields the final product .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Answer:
- HPLC-MS: To assess enantiomeric purity and confirm molecular weight .
- NMR spectroscopy: ¹H/¹³C NMR verifies substituent positions, e.g., trifluoroethoxy group integration at δ ~4.4 ppm (quartet) .
- DSC/TGA: Evaluates thermal stability and glass transition temperature (Tg), influenced by phenoxy/trifluoroethoxy ratios .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
- Answer: Stereoselectivity is controlled via:
- Chiral reagents: Use of R-configuration intermediates (e.g., (2R)-2-aminopropyl derivatives) ensures enantiomeric specificity .
- Catalytic systems: Pd/BaSO4 in hydrogenation steps retains stereochemical integrity .
- Temperature control: Elevated temperatures during alkylation may induce racemization, necessitating strict thermal monitoring .
Q. What strategies mitigate substituent group exchange reactions during synthesis and storage?
- Answer:
- Avoid crown ethers/TBAB: These catalysts promote phenoxy-trifluoroethoxy exchange at 25°C .
- Low-temperature storage: Prevents thermal degradation (e.g., store at -20°C) .
- Steric hindrance: Bulkier substituents reduce exchange rates, as seen in polymer analogs .
Q. How does the 2,2,2-trifluoroethoxy group impact stability and bioactivity?
- Answer:
- Enhanced lipophilicity: The trifluoroethoxy group increases membrane permeability, improving bioavailability .
- Metabolic resistance: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
- Physical stability: Higher Tg values (observed in polymer analogs) correlate with reduced molecular mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
